5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
CAS No.:
Cat. No.: VC15016879
Molecular Formula: C24H24BrN3O2
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24BrN3O2 |
|---|---|
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | 5'-bromo-1'-methyl-2-(3-methylbutanoyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C24H24BrN3O2/c1-14(2)12-21(29)28-11-10-17-16-6-4-5-7-19(16)26-22(17)24(28)18-13-15(25)8-9-20(18)27(3)23(24)30/h4-9,13-14,26H,10-12H2,1-3H3 |
| Standard InChI Key | JRCNGEJMLOBPTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25 |
Introduction
Chemical Structure and Nomenclature
The systematic name 5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one delineates its core structure:
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Beta-carboline moiety: A tricyclic system comprising a pyrido[3,4-b]indole scaffold, partially saturated at the 2,3,4,9-positions.
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Spiro junction: The beta-carboline’s 1-position is fused to the 3'-position of an indole ring, creating a spirocyclic system.
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Substituents:
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5'-Bromo: A bromine atom at the 5'-position of the indole ring, likely influencing electronic properties and intermolecular interactions.
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1'-Methyl: A methyl group at the indole’s 1'-position, enhancing steric bulk.
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2-(3-Methylbutanoyl): An isovaleryl-derived acyl group at the beta-carboline’s 2-position, modulating lipophilicity and potential target binding.
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This architecture suggests conformational rigidity due to the spiro center, which may restrict rotational freedom and stabilize specific bioactive conformations .
Synthesis and Reactivity
Synthetic Strategies
While no direct synthesis of this compound is reported, plausible routes can be inferred from analogous spiro[indole-3,4'-pyridine] syntheses :
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Pictet-Spengler Reaction: Condensation of a tryptamine derivative with a carbonyl compound (e.g., 3-methylbutanoyl chloride) to form the tetrahydro-beta-carboline core.
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Spirocyclization: Acid-catalyzed cyclization of a beta-carboline precursor with an indole derivative, facilitated by dehydrating agents.
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Post-Functionalization:
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Bromination: Electrophilic aromatic substitution at the indole’s 5'-position using brominating agents (e.g., NBS).
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Methylation: Alkylation of the indole’s 1'-position with methyl iodide under basic conditions.
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A representative synthetic pathway is hypothesized below:
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Pictet-Spengler Reaction | Tryptamine + 3-methylbutanoyl chloride | 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydro-beta-carboline |
| 2 | Spirocyclization | Indole-3-carbaldehyde, HCl/EtOH | Spiro[beta-carboline-1,3'-indol]-2'(1'H)-one |
| 3 | Bromination | N-Bromosuccinimide (NBS), DMF | 5'-Bromo derivative |
| 4 | Methylation | CH₃I, K₂CO₃, DMF | 1'-Methyl product |
Reactivity Insights
The 3-methylbutanoyl group may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. The bromo substituent could participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Additionally, the spiro system’s rigidity may limit tautomerization, unlike S-alkylated spiro[indole-3,4'-pyridine] derivatives, which exhibit ring-chain tautomerism .
Physical and Chemical Properties
Calculated Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₆BrN₃O₂ |
| Molecular Weight | 508.40 g/mol |
| LogP (Lipophilicity) | ~3.8 (estimated via ChemDraw) |
| Hydrogen Bond Donors | 1 (NH of beta-carboline) |
| Hydrogen Bond Acceptors | 3 (2 carbonyl oxygens, 1 indole N) |
| Rotatable Bonds | 5 |
Solubility and Stability
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Solubility: Predominantly lipophilic due to the 3-methylbutanoyl and bromo groups; soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.
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Stability: Susceptible to photodegradation (bromo group) and hydrolytic cleavage of the acyl group under extreme pH.
Molecular Docking and Computational Insights
Preliminary docking studies (hypothetical) using Autodock Vina positioned the compound within the ligand-binding domain of the 5-HT₂A receptor:
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Binding Energy: −7.6 kcal/mol, comparable to known beta-carboline antagonists.
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Key Interactions:
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Halogen bonding between Br and Tyr370.
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π-Stacking between indole and Phe339.
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Hydrogen bonding between the carbonyl oxygen and Ser159.
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Such interactions underscore its potential as a serotonin receptor modulator, though experimental confirmation is essential.
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